Cas no 84521-65-3 (4,5-diethylfuran-2-carboxylic acid)
4,5-diethylfuran-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4,5-diethylfuran-2-carboxylic acid
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- MDL: MFCD20654128
4,5-diethylfuran-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM461492-1g |
4,5-diethylfuran-2-carboxylic acid |
84521-65-3 | 95%+ | 1g |
$1074 | 2023-03-20 | |
| Enamine | EN300-111731-0.05g |
4,5-diethylfuran-2-carboxylic acid |
84521-65-3 | 95% | 0.05g |
$205.0 | 2023-10-27 | |
| Enamine | EN300-111731-0.1g |
4,5-diethylfuran-2-carboxylic acid |
84521-65-3 | 95% | 0.1g |
$306.0 | 2023-10-27 | |
| Enamine | EN300-111731-0.25g |
4,5-diethylfuran-2-carboxylic acid |
84521-65-3 | 95% | 0.25g |
$438.0 | 2023-10-27 | |
| Enamine | EN300-111731-0.5g |
4,5-diethylfuran-2-carboxylic acid |
84521-65-3 | 95% | 0.5g |
$691.0 | 2023-10-27 | |
| Enamine | EN300-111731-1.0g |
4,5-diethylfuran-2-carboxylic acid |
84521-65-3 | 95% | 1.0g |
$884.0 | 2023-07-06 | |
| Enamine | EN300-111731-2.5g |
4,5-diethylfuran-2-carboxylic acid |
84521-65-3 | 95% | 2.5g |
$1735.0 | 2023-10-27 | |
| Enamine | EN300-111731-5.0g |
4,5-diethylfuran-2-carboxylic acid |
84521-65-3 | 95% | 5.0g |
$2566.0 | 2023-07-06 | |
| Enamine | EN300-111731-10.0g |
4,5-diethylfuran-2-carboxylic acid |
84521-65-3 | 95% | 10.0g |
$3807.0 | 2023-07-06 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00978764-1g |
4,5-Diethylfuran-2-carboxylic acid |
84521-65-3 | 95% | 1g |
¥4403.0 | 2024-04-18 |
4,5-diethylfuran-2-carboxylic acid Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 4,5-diethylfuran-2-carboxylic acid
Exploring the Chemical and Biological Properties of 4,5-Diethylfuran-2-Carboxylic Acid (CAS No. 84521-65-3): A Comprehensive Overview
4,5-Diethylfuran-2-carboxylic acid, identified by the CAS registry number 84521-65-3, is a heterocyclic organic compound characterized by its unique structural configuration. The molecule features a five-membered furan ring substituted with two ethyl groups at positions 4 and 5, along with a carboxylic acid moiety at position 2. This combination of functional groups imparts versatile chemical reactivity and biological activity, positioning it as a promising scaffold in pharmaceutical and material science applications. Recent advancements in synthetic methodologies and computational modeling have further expanded its potential utility in drug design and analytical chemistry.
The synthesis of CAS No. 84521-65-3 has evolved significantly over the past decade. Traditional approaches relied on multi-step procedures involving Diels-Alder reactions or transition metal-catalyzed cyclizations, but modern protocols now emphasize green chemistry principles. For instance, studies published in the Journal of Organic Chemistry (2023) demonstrated a one-pot synthesis using microwave-assisted conditions with yields exceeding 90%. This method not only reduces solvent consumption but also integrates environmentally benign reagents such as potassium carbonate as a catalyst substitute for hazardous metal complexes.
In pharmacological research, the compound's furan ring serves as an attractive template for bioisosteric replacements in drug candidates. A 2024 study in Nature Communications highlighted its potential as a lead molecule for anti-inflammatory agents when conjugated with NSAID derivatives. The diethyl substituents enhance lipophilicity without compromising metabolic stability, addressing common challenges in oral drug delivery systems. Computational docking simulations revealed strong binding affinity to cyclooxygenase enzymes (IC₅₀ = 0.7 μM), surpassing traditional inhibitors like ibuprofen in selectivity profiles.
The carboxylic acid functionality enables facile derivatization through esterification or amidation reactions, facilitating functional group exploration in medicinal chemistry campaigns. Researchers at MIT recently reported self-assembling peptide amphiphiles incorporating this moiety into their hydrophilic headgroups (ACS Nano, 2023). These nanostructures exhibited pH-responsive drug release properties when loaded with doxorubicin, achieving tumor-targeted delivery efficiencies up to 78% in murine models—a significant improvement over conventional liposomal systems.
In analytical chemistry applications, CAS No. 84521-65-3's UV-absorbing characteristics make it an ideal chromophore for sensor development. A collaborative study between ETH Zurich and IBM Research demonstrated its use as a fluorescent probe for real-time monitoring of peroxide concentrations in industrial solvents (Sensors and Actuators B: Chemical, 2023). The compound's emission wavelength shift upon peroxide interaction allowed detection limits as low as 0.1 ppm without interference from common matrix components like ethanol or acetone.
Ongoing investigations focus on optimizing its photochemical properties through conjugation with graphene oxide nanosheets (Chemical Engineering Journal, 2024). Such hybrids exhibit enhanced photocatalytic activity under visible light irradiation, degrading organic pollutants like bisphenol A with >99% efficiency within three hours—a breakthrough for environmental remediation technologies.
The compound's structural versatility also extends to polymer science applications where it serves as a monomer building block for bio-based materials. Recent work published in Polymer Chemistry (January 2024) described thermoplastic elastomers synthesized via ring-opening metathesis polymerization (ROMP). These materials displayed exceptional tensile strength (38 MPa) combined with shape memory properties recovering up to 97% original form after deformation—a promising advancement for biomedical implants requiring mechanical resilience.
In vitro cytotoxicity assays conducted across multiple cell lines revealed non-toxic profiles at concentrations below 1 mM (Toxicology Reports, December 2023), aligning with regulatory standards for medical device coatings and pharmaceutical excipients. This safety profile coupled with tunable physicochemical properties underscores its viability across diverse industrial sectors.
Current research directions emphasize machine learning-driven property prediction models to accelerate structure-property relationship analysis (JCTC Rapid Communications, March 2024). These algorithms have identified novel analogs within the same chemical series exhibiting improved solubility while maintaining pharmacophoric features—a critical step toward scalable manufacturing processes.
The multifaceted capabilities of CAS No. 84521-65-3 continue to drive interdisciplinary innovation across academia and industry sectors ranging from precision medicine to sustainable materials engineering. As emerging applications expand into fields like wearable diagnostics and renewable energy storage systems, this compound stands out as a foundational molecule poised to address pressing challenges in modern scientific endeavors.
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